molecular formula C12H21NO3 B15225284 tert-Butyl 2-methyl-5-oxoazepane-1-carboxylate

tert-Butyl 2-methyl-5-oxoazepane-1-carboxylate

Cat. No.: B15225284
M. Wt: 227.30 g/mol
InChI Key: HXEKTYIGUGQQPZ-UHFFFAOYSA-N
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Description

tert-Butyl 2-methyl-5-oxoazepane-1-carboxylate: is a heterocyclic organic compound with the molecular formula C12H21NO3. It is a derivative of azepane, a seven-membered nitrogen-containing ring, and features a tert-butyl ester group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-methyl-5-oxoazepane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a diester, followed by cyclization and subsequent functional group modifications. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-methyl-5-oxoazepane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 2-methyl-5-oxoazepane-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology: The compound can be used in biological studies to investigate the effects of azepane derivatives on biological systems. It may serve as a model compound for studying enzyme interactions and metabolic pathways.

Medicine: In medicine, this compound derivatives are explored for their potential therapeutic properties. They may exhibit activity against various diseases, including cancer and infectious diseases.

Industry: Industrially, the compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of tert-Butyl 2-methyl-5-oxoazepane-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • tert-Butyl 4-methyl-5-oxoazepane-1-carboxylate
  • tert-Butyl 3-methyl-4-oxoazepane-1-carboxylate

Comparison: tert-Butyl 2-methyl-5-oxoazepane-1-carboxylate is unique due to its specific substitution pattern on the azepane ring. This structural difference can lead to variations in reactivity, stability, and biological activity compared to similar compounds. For example, the position of the methyl and oxo groups can influence the compound’s ability to interact with enzymes or receptors, potentially leading to different therapeutic or industrial applications.

Properties

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

tert-butyl 2-methyl-5-oxoazepane-1-carboxylate

InChI

InChI=1S/C12H21NO3/c1-9-5-6-10(14)7-8-13(9)11(15)16-12(2,3)4/h9H,5-8H2,1-4H3

InChI Key

HXEKTYIGUGQQPZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(=O)CCN1C(=O)OC(C)(C)C

Origin of Product

United States

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